molecular formula C7H4N2O5 B1319925 2,5-Dinitrobenzaldehyde CAS No. 1198424-70-2

2,5-Dinitrobenzaldehyde

Cat. No. B1319925
CAS RN: 1198424-70-2
M. Wt: 196.12 g/mol
InChI Key: MCQDLKFHFLTMAM-UHFFFAOYSA-N
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Description

“2,5-Dinitrobenzaldehyde” is a chemical compound with the molecular formula C7H4N2O5 . It has an average mass of 196.117 Da and a monoisotopic mass of 196.012024 Da .


Molecular Structure Analysis

The molecular structure of “2,5-Dinitrobenzaldehyde” consists of a benzene ring with two nitro groups (-NO2) and one aldehyde group (-CHO) attached . The exact positions of these groups on the benzene ring can vary, leading to different isomers .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,5-Dinitrobenzaldehyde” include a boiling point of 366.2±32.0 °C (Predicted) and a density of 1.571±0.06 g/cm3 (Predicted) .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthetic Precursor Applications : 2,5-Dinitrobenzaldehyde serves as a valuable synthetic precursor in organic chemistry. A study by Martin et al. (2019) highlights its use and the misidentification of its isomers in synthesis processes (Martin, Mercado, & Mayer, 2019).
  • Reactivity with Alkali : Forbes and Gregory (1968) investigated the reaction of 2,5-Dinitrobenzaldehyde with dilute sodium hydroxide, leading to the formation of 2-nitro-4-nitrosophenol and formic acid, suggesting its potential in chemical transformations (Forbes & Gregory, 1968).

Calorimetric and Thermal Studies

  • Thermal Properties Analysis : Wang et al. (2005) conducted a calorimetric study and thermal analysis of crystalline 2,5-Dinitrobenzaldehyde, providing essential data on its heat capacity, melting point, and thermal stability (Wang et al., 2005).

Photolysis and Environmental Interactions

  • Photolysis in Seawater : Prak et al. (2013) explored the photolysis of 2,5-Dinitrobenzaldehyde in seawater, analyzing how environmental factors like pH, temperature, and salinity affect its degradation rates (Prak et al., 2013).
  • Photolytic Transformation : A related study by Prak et al. (2012) investigated the photolytic transformation of 2,5-Dinitrobenzaldehyde in various water types, providing insights into its environmental behavior (Prak et al., 2012).

Chemical Reactions and Synthesis

  • Mechanistic Studies : Macháček et al. (1994) studied the reaction kinetics and mechanism of 2,5-Dinitrobenzaldehyde with hydroxide ion, contributing to a better understanding of its chemical behavior (Macháček, Manová, Sedlák, & Štěrba, 1994).

Salting-Out Behavior

  • Solubility and Ionic Strength : Prak and O’Sullivan (2011) assessed the salting-out behavior of 2,5-Dinitrobenzaldehyde from solubility values in water and seawater, providing important solubility data relevant to environmental and chemical engineering contexts (Prak & O’Sullivan, 2011).

properties

IUPAC Name

2,5-dinitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O5/c10-4-5-3-6(8(11)12)1-2-7(5)9(13)14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQDLKFHFLTMAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10597693
Record name 2,5-Dinitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1198424-70-2
Record name 2,5-Dinitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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